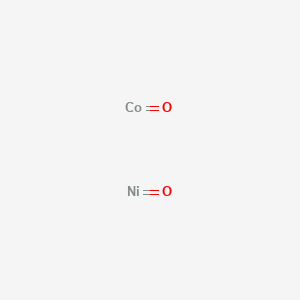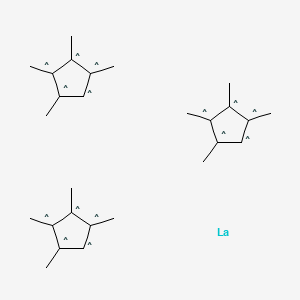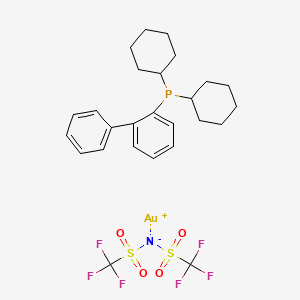
bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphane;gold(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphane;gold(1+) is a complex compound that combines the properties of gold with the unique characteristics of bis(trifluoromethylsulfonyl)azanide and dicyclohexyl-(2-phenylphenyl)phosphane. This compound is known for its stability and reactivity, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphane;gold(1+) typically involves the reaction of gold chloride with dicyclohexyl-(2-phenylphenyl)phosphane in the presence of bis(trifluoromethylsulfonyl)azanide. The reaction is carried out under inert gas conditions, such as nitrogen or argon, at temperatures ranging from 2°C to 8°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is often produced in specialized facilities equipped with advanced technology to handle the sensitive nature of the reactants and products .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphane;gold(1+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can also be reduced to form lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) complexes, while reduction may produce gold(0) species .
Applications De Recherche Scientifique
Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphane;gold(1+) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and cyclization reactions.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: The compound is used in the development of advanced materials and nanotechnology applications.
Mécanisme D'action
The mechanism of action of bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphane;gold(1+) involves its interaction with molecular targets through coordination chemistry. The gold center can form stable complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved include electron transfer and ligand exchange processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2,6-dimethoxyphenyl)phosphonium;gold(1+)
- Bis(trifluoromethylsulfonyl)azanide;tributyl(methyl)ammonium;gold(1+)
- Bis(trifluoromethylsulfonyl)azanide;zinc(II)
Uniqueness
Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphane;gold(1+) is unique due to its specific combination of ligands and gold center, which imparts distinct reactivity and stability.
Propriétés
Formule moléculaire |
C26H31AuF6NO4PS2 |
|---|---|
Poids moléculaire |
827.6 g/mol |
Nom IUPAC |
bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphane;gold(1+) |
InChI |
InChI=1S/C24H31P.C2F6NO4S2.Au/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2;;/q;-1;+1 |
Clé InChI |
BNWAOBDZVAQFCC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



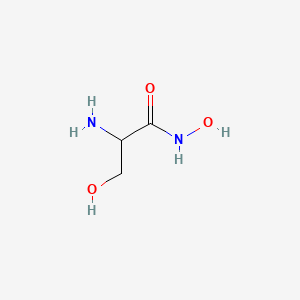

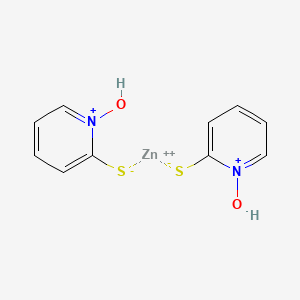

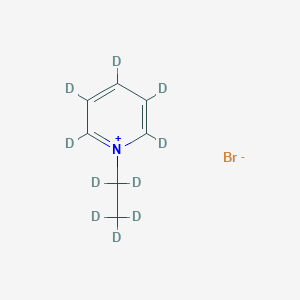
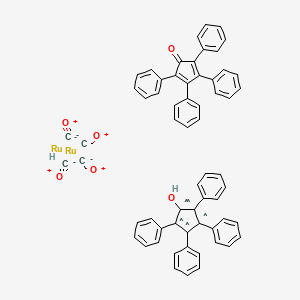
![N,N'-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12059076.png)
![[Sar9,Met(O2)11]-SUBSTANCE P](/img/structure/B12059080.png)
